molecular formula C12H5Cl5 B1594524 2,2',3,4',5-Pentachlorobiphenyl CAS No. 68194-07-0

2,2',3,4',5-Pentachlorobiphenyl

Cat. No.: B1594524
CAS No.: 68194-07-0
M. Wt: 326.4 g/mol
InChI Key: SUOAMBOBSWRMNQ-UHFFFAOYSA-N
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Description

2,2’,3,4’,5-Pentachlorobiphenyl is one of the 209 polychlorinated biphenyls (PCBs), which are synthetic organic compounds with multiple chlorine atoms attached to biphenyl. These compounds were widely used in industrial applications due to their chemical stability and insulating properties. they were banned in the 1970s because of their persistence in the environment and potential health hazards .

Mechanism of Action

Target of Action

The primary target of 2,2’,3,4’,5-Pentachlorobiphenyl (PCB118) is the thyroid cell line-5 (FRTL-5) . It interacts with the protein kinase B (Akt) , Forkhead box protein O3a (FoxO3a) , and sodium/iodide symporter (NIS) . These proteins play a crucial role in thyroid cell function and regulation .

Mode of Action

PCB118 interacts with its targets in a concentration-dependent manner . It increases the levels of Akt, phospho-Akt (p-Akt), and phospho-FoxO3a (p-FoxO3a) proteins or mRNA . This interaction results in a decrease in NIS protein and mRNA levels . The overexpression of FoxO3a reduces NIS promoter activity .

Biochemical Pathways

PCB118 affects the Akt/FoxO3a/NIS signaling pathway . This pathway is crucial for thyroid cell function. The increase in p-Akt and p-FoxO3a levels leads to a decrease in NIS levels . This effect can be decreased by the dominant-negative Akt (DN-Akt) plasmid, enhanced by the constitutively active Akt (CA-Akt) plasmid, and blocked by FoxO3a siRNA .

Result of Action

The interaction of PCB118 with its targets leads to thyroid cell dysfunction . Higher concentrations of PCB118 can inhibit cell viability in a concentration- and time-dependent manner . It also induces mitochondria-dependent apoptosis mediated by AhR/Cyp1a1 in mouse germ cells .

Action Environment

PCBs, including PCB118, are environmental organic pollutants widely used in industry . They are found in air, soil, mammals, and marine animals . Environmental factors such as the presence of these pollutants can influence the action, efficacy, and stability of PCB118 .

Biochemical Analysis

Biochemical Properties

2,2’,3,4’,5-Pentachlorobiphenyl plays a significant role in biochemical reactions, particularly in the activation of multiple phase I and II xenobiotic metabolizing enzyme genes, such as the CYP1A1 gene . This compound interacts with enzymes like cytochrome P450 monooxygenases, which hydroxylate it to form metabolites like 4-hydroxy-2,3,3’,4’,5-pentachlorobiphenyl . These interactions are crucial for its metabolism and detoxification in biological systems.

Cellular Effects

2,2’,3,4’,5-Pentachlorobiphenyl has profound effects on various cell types and cellular processes. It influences cell function by activating the expression of multiple xenobiotic metabolizing enzymes, which can lead to alterations in cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to cause thyroid dysfunction by affecting the Akt/FoxO3a/NIS signaling pathway in thyroid cells .

Molecular Mechanism

At the molecular level, 2,2’,3,4’,5-Pentachlorobiphenyl exerts its effects through ligand-activated transcriptional activation. It binds to the XRE promoter region of genes it activates, leading to the expression of phase I and II xenobiotic metabolizing enzymes . This compound also mediates biochemical and toxic effects by interacting with halogenated aromatic hydrocarbons and playing a role in cell-cycle regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,2’,3,4’,5-Pentachlorobiphenyl change over time. Studies have shown that chronic exposure to this compound can lead to long-term effects on cellular function, such as increased implantation failures and defective uterine morphology in mice . The stability and degradation of this compound are crucial factors in understanding its long-term impact.

Dosage Effects in Animal Models

The effects of 2,2’,3,4’,5-Pentachlorobiphenyl vary with different dosages in animal models. Low doses have been shown to decrease serum levels of thyroid hormones, while higher doses can cause thyroidal ultrastructure lesions and promote autophagy in thyroid cells . These dose-dependent effects highlight the compound’s potential toxicity at higher concentrations.

Metabolic Pathways

2,2’,3,4’,5-Pentachlorobiphenyl is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes hydroxylate the compound to form metabolites like 4-hydroxy-2,3,3’,4’,5-pentachlorobiphenyl, which can further influence metabolic flux and metabolite levels . The metabolic fate of this compound is crucial for understanding its toxicity and persistence in biological systems.

Transport and Distribution

Within cells and tissues, 2,2’,3,4’,5-Pentachlorobiphenyl is transported and distributed through various mechanisms. It is known to accumulate in adipose tissue, liver, and serum, with its distribution influenced by its high lipophilicity and stability . The compound’s transport and distribution are essential for understanding its bioaccumulation and potential health risks.

Subcellular Localization

The subcellular localization of 2,2’,3,4’,5-Pentachlorobiphenyl affects its activity and function. This compound is primarily found in cellular membranes, where it can interact with membrane-bound enzymes and proteins . Its localization is influenced by its chemical properties and interactions with cellular components.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2’,3,4’,5-Pentachlorobiphenyl can be synthesized through the chlorination of biphenyl. The process involves the addition of chlorine to biphenyl under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the selective chlorination of the biphenyl molecule .

Industrial Production Methods

Industrial production of polychlorinated biphenyls, including 2,2’,3,4’,5-Pentachlorobiphenyl, involved the chlorination of biphenyl in the presence of a catalyst. The process was designed to produce mixtures of different PCB congeners, which were then separated and purified for various applications .

Chemical Reactions Analysis

Types of Reactions

2,2’,3,4’,5-Pentachlorobiphenyl undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. The reactions typically occur under specific conditions, such as controlled temperature and pH .

Major Products

The major products formed from these reactions include hydroxylated biphenyls, less chlorinated biphenyls, and substituted biphenyls with various functional groups .

Scientific Research Applications

2,2’,3,4’,5-Pentachlorobiphenyl has been extensively studied for its environmental and biological effects. Some of its scientific research applications include:

Comparison with Similar Compounds

2,2’,3,4’,5-Pentachlorobiphenyl is unique among PCBs due to its specific chlorine substitution pattern, which affects its chemical properties and biological activity. Similar compounds include:

Properties

IUPAC Name

1,2,5-trichloro-3-(2,4-dichlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5Cl5/c13-6-1-2-8(10(15)4-6)9-3-7(14)5-11(16)12(9)17/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUOAMBOBSWRMNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=C(C(=CC(=C2)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5Cl5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4074196
Record name 2,2',3,4',5-Pentachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4074196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68194-07-0
Record name 2,2′,3,4′,5-Pentachlorobiphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68194-07-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2',3,4',5-Pentachlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068194070
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2',3,4',5-Pentachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4074196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',3,4',5-PENTACHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C9Y9KD49DF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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